molecular formula C24H18BrN3S B11542027 4-(4-bromophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

4-(4-bromophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B11542027
M. Wt: 460.4 g/mol
InChI Key: OMCNIQLRTIMPLU-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions: The bromophenyl and diphenylpyrazole groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activities.

Biology

    Biological Studies: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole would depend on its specific interactions with biological targets. Typically, thiazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole may confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs.

Properties

Molecular Formula

C24H18BrN3S

Molecular Weight

460.4 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C24H18BrN3S/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17/h1-14,16,23H,15H2

InChI Key

OMCNIQLRTIMPLU-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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